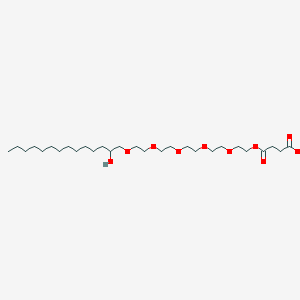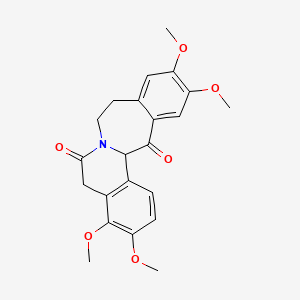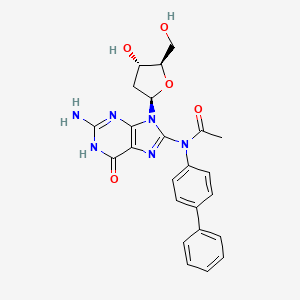
Guanosine, 8-(acetyl(1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that combines the structural features of guanosine and biphenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then acetylated and subsequently coupled with a guanosine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can yield biphenyl quinones, while reduction of nitro groups can produce biphenyl amines.
Aplicaciones Científicas De Investigación
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The biphenyl moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine derivatives: Other guanosine derivatives with different substituents on the guanine base.
Biphenyl compounds: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is unique due to its combination of guanosine and biphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
91024-87-2 |
|---|---|
Fórmula molecular |
C24H24N6O5 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-13(32)29(16-9-7-15(8-10-16)14-5-3-2-4-6-14)24-26-20-21(27-23(25)28-22(20)34)30(24)19-11-17(33)18(12-31)35-19/h2-10,17-19,31,33H,11-12H2,1H3,(H3,25,27,28,34)/t17-,18+,19+/m0/s1 |
Clave InChI |
WATHXMDHESQEHM-IPMKNSEASA-N |
SMILES isomérico |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




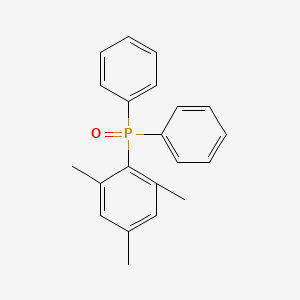
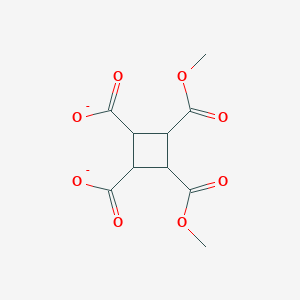


![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
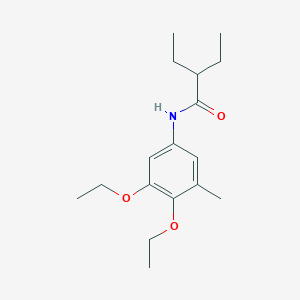
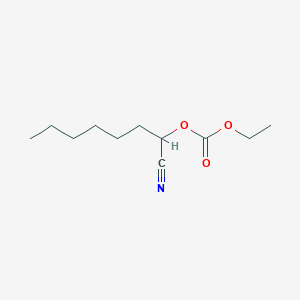
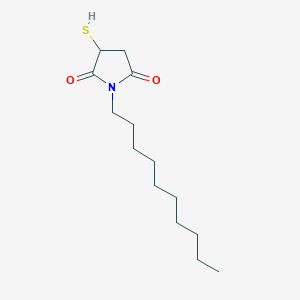
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

